molecular formula C22H30N2O4 B045761 8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione CAS No. 113777-33-6

8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione

Cat. No.: B045761
CAS No.: 113777-33-6
M. Wt: 386.5 g/mol
InChI Key: HCVRCHQFYYZPHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MDL 72832, also known as 8-[4-(1,4-benzodioxan-2-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione hydrochloride, is a potent and selective ligand for the 5-hydroxytryptamine 1A (5-HT1A) receptor. This compound has been extensively studied for its stereospecific properties and its role in modulating various physiological responses, particularly those related to the central nervous system .

Scientific Research Applications

MDL 72832 has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MDL 72832 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:

Industrial Production Methods: Industrial production of MDL 72832 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques .

Chemical Reactions Analysis

Types of Reactions: MDL 72832 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various analogs of MDL 72832, each with distinct pharmacological properties .

Mechanism of Action

MDL 72832 exerts its effects by selectively binding to the 5-HT1A receptor, a subtype of the serotonin receptor. This binding modulates the activity of the receptor, leading to changes in neurotransmitter release and neuronal activity. The compound exhibits both agonist and antagonist properties, depending on the specific receptor subtype and the physiological context .

Molecular Targets and Pathways:

Comparison with Similar Compounds

MDL 72832 is unique in its high selectivity and potency for the 5-HT1A receptor. Similar compounds include:

    Buspirone: Another 5-HT1A receptor agonist, used clinically for anxiety disorders.

    Ipsapirone: A selective 5-HT1A receptor agonist with similar pharmacological properties.

    8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): A well-known 5-HT1A receptor agonist used in research.

Uniqueness: MDL 72832 stands out due to its stereospecificity and dual agonist-antagonist properties, making it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c25-20-13-22(9-3-4-10-22)14-21(26)24(20)12-6-5-11-23-15-17-16-27-18-7-1-2-8-19(18)28-17/h1-2,7-8,17,23H,3-6,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVRCHQFYYZPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCNCC3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921187
Record name 8-(4-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}butyl)-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113777-33-6
Record name Mdl 72832
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113777336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(4-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}butyl)-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
Reactant of Route 2
Reactant of Route 2
8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
Reactant of Route 3
Reactant of Route 3
8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
Reactant of Route 4
Reactant of Route 4
8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
Reactant of Route 5
8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
Reactant of Route 6
Reactant of Route 6
8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.